molecular formula C11H18N2O2 B12546147 1-Hexyl-5-methylpyrimidine-2,4(1H,3H)-dione CAS No. 154932-58-8

1-Hexyl-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12546147
CAS No.: 154932-58-8
M. Wt: 210.27 g/mol
InChI Key: ITGOOCHIQVRCBG-UHFFFAOYSA-N
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Description

1-Hexyl-5-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are important in various biological processes and are found in many biomolecules, including nucleotides and vitamins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexyl-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for pyrimidine derivatives often involve large-scale batch or continuous processes. These methods may use catalysts to increase yield and efficiency. The specific conditions and reagents used can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the compound into dihydropyrimidines.

    Substitution: Halogenation, alkylation, and acylation reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine, alkylating agents like alkyl halides, and acylating agents like acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Hexyl-5-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The molecular targets and pathways involved can vary widely and require detailed study to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-Hexyl-5-methyluracil: A similar pyrimidine derivative with potential biological activity.

    1-Hexyl-5-methylcytosine: Another pyrimidine compound with different substituents on the ring.

Uniqueness

1-Hexyl-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which can influence its chemical reactivity and biological activity

Properties

CAS No.

154932-58-8

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

1-hexyl-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H18N2O2/c1-3-4-5-6-7-13-8-9(2)10(14)12-11(13)15/h8H,3-7H2,1-2H3,(H,12,14,15)

InChI Key

ITGOOCHIQVRCBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C=C(C(=O)NC1=O)C

Origin of Product

United States

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